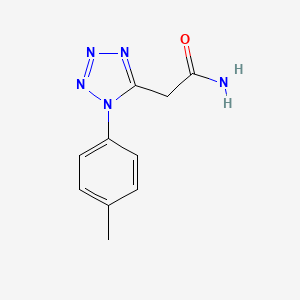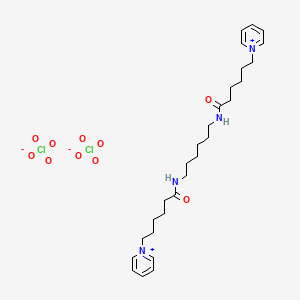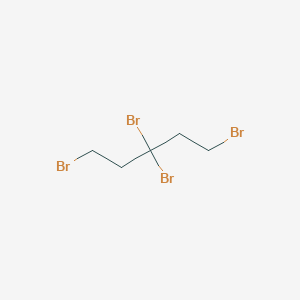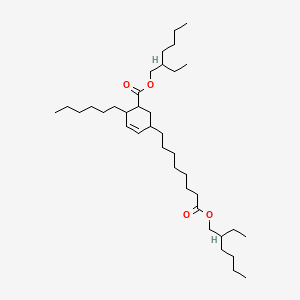![molecular formula C8H10N4O2 B14469031 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one CAS No. 66045-36-1](/img/structure/B14469031.png)
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one can be achieved through multiple pathways. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process has been shown to enhance reaction rates and improve product yields .
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Biology: Studied for its potential as an inhibitor of enzymes such as kinases and lysine-specific demethylase.
Medicine: Investigated for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the normal function of the enzyme, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 3-amino-1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl) derivatives .
Uniqueness
What sets 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one apart is its unique structure, which combines the 1,2,4-triazole ring with an oxolan-2-one moiety. This unique combination enhances its potential for diverse applications in various fields .
Propiedades
Número CAS |
66045-36-1 |
|---|---|
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
3-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4H,2-3H2,1H3,(H2,9,10,11,12) |
Clave InChI |
GXGGSTNHRHFBMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCOC1=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)






![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)


![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
